molecular formula C9H12ClNO3 B6238682 3-(2-aminoethoxy)benzoic acid hydrochloride CAS No. 1051369-32-4

3-(2-aminoethoxy)benzoic acid hydrochloride

Cat. No.: B6238682
CAS No.: 1051369-32-4
M. Wt: 217.6
InChI Key:
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Description

3-(2-aminoethoxy)benzoic acid hydrochloride is a chemical compound with the CAS Number: 1051369-32-4 . It has a molecular weight of 217.65 and is typically in powder form . This compound is used in various fields of research, including medicinal chemistry, pharmacology, and materials science.


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11NO3.ClH/c10-4-5-13-8-3-1-2-7(6-8)9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H . This code represents the molecular structure of the compound, which includes a benzene ring (C6H5), an aminoethoxy group (NH2CH2CH2O), and a carboxylic acid group (COOH), along with a chloride ion (Cl-).


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the search results do not provide specific information about the melting point, boiling point, or density of this compound.

Safety and Hazards

This compound is considered hazardous, with safety information pictograms indicating a GHS07 signal word warning . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-aminoethoxy)benzoic acid hydrochloride involves the reaction of 3-hydroxybenzoic acid with 2-aminoethanol, followed by conversion of the resulting product to its hydrochloride salt.", "Starting Materials": [ "3-hydroxybenzoic acid", "2-aminoethanol", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Dissolve 3-hydroxybenzoic acid (1.0 g) in 10 mL of 2-aminoethanol and heat the mixture at 120°C for 4 hours.", "Step 2: Cool the reaction mixture to room temperature and add 10 mL of 1 M hydrochloric acid.", "Step 3: Extract the product with diethyl ether (3 x 20 mL) and wash the organic layer with water (2 x 20 mL).", "Step 4: Combine the organic layers and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in 10 mL of 1 M hydrochloric acid and stir the mixture for 1 hour.", "Step 7: Cool the mixture to 0°C and filter the resulting solid.", "Step 8: Wash the solid with cold water and dry under vacuum to obtain the final product, 3-(2-aminoethoxy)benzoic acid hydrochloride." ] }

CAS No.

1051369-32-4

Molecular Formula

C9H12ClNO3

Molecular Weight

217.6

Purity

95

Origin of Product

United States

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